molecular formula C11H12ClNO B2757855 2-Chloro-N-indan-5-yl-acetamide CAS No. 401642-67-9

2-Chloro-N-indan-5-yl-acetamide

Cat. No. B2757855
CAS RN: 401642-67-9
M. Wt: 209.67
InChI Key: XCKKTHZBBNGEAK-UHFFFAOYSA-N
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Description

2-Chloro-N-indan-5-yl-acetamide is a chemical compound with the CAS Number: 401642-67-9 . It has a molecular weight of 209.68 and its IUPAC name is 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)acetamide .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N-indan-5-yl-acetamide is C11H12ClNO . The InChI code for this compound is 1S/C11H12ClNO/c12-7-11(14)13-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,13,14) .


Physical And Chemical Properties Analysis

The melting point of 2-Chloro-N-indan-5-yl-acetamide is reported to be 113 degrees Celsius .

Scientific Research Applications

Analgesic Activity

Research has shown that certain acetamide derivatives, including structures related to 2-Chloro-N-indan-5-yl-acetamide, exhibit significant analgesic properties. These compounds have been tested using various nociceptive stimuli such as thermal, mechanical, and chemical, demonstrating their potential in pain management (Kaplancıklı et al., 2012).

Synthesis of Haloindanones and Halotetralones

A study highlighted a method for synthesizing 7-halo-1-indanones and 8-halo-1-tetralones, starting from compounds like N-indan-4-yl-acetamide. This process involves regioselective oxidation and acidic hydrolysis, suggesting the utility of similar acetamide derivatives in complex chemical syntheses (Nguyen et al., 2003).

Antibacterial Agents

New derivatives of acetamides, structurally related to 2-Chloro-N-indan-5-yl-acetamide, have been synthesized and shown to possess significant antibacterial activity. These compounds were created by reacting with various thioles and thiones, indicating the potential of such derivatives in developing new antibacterial drugs (Ramalingam et al., 2019).

New Oxazoles Synthesis

A study on the reaction of similar acetamide derivatives led to the creation of new substituted 2-(oxiran-2-yl)-1,3-oxazoles. This research indicates that compounds like 2-Chloro-N-indan-5-yl-acetamide can be integral in synthesizing oxazole derivatives, which have various applications in organic chemistry (Shablykin et al., 2018).

Anticancer Activity

Some acetamide derivatives structurally related to 2-Chloro-N-indan-5-yl-acetamide have been investigated for their anticancer activity. These compounds, synthesized from similar acetamides, showed potential against specific cancer cell lines, suggesting their role in anticancer drug development (Evren et al., 2019).

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-7-11(14)13-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKKTHZBBNGEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-indan-5-yl-acetamide

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